molecular formula C13H23NO2 B1467252 2-(1-Cyclohexylpiperidin-4-yl)acetic acid CAS No. 1230100-98-7

2-(1-Cyclohexylpiperidin-4-yl)acetic acid

Cat. No. B1467252
CAS RN: 1230100-98-7
M. Wt: 225.33 g/mol
InChI Key: VBBMBKQSOWAEPV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-(1-Cyclohexylpiperidin-4-yl)acetic acid consists of a cyclohexyl group attached to the 1-position of a piperidine ring, which is further substituted at the 4-position with an acetic acid group.

Scientific Research Applications

Synthesis and Characterization

  • 2-(1-Cyclohexylpiperidin-4-yl)acetic acid derivatives have been utilized in synthesizing novel amino acid bearing Schiff base ligands. These ligands have shown potential in the synthesis of transition metal complexes, with studies indicating their antioxidant and xanthine oxidase inhibitory properties (Ikram et al., 2015).
  • The compound has been used in the synthesis of 2,6-dioxo-1,2,3,4,5,6-hexahydroindoles, important intermediates for various alkaloid syntheses (Juma et al., 2008).

Chemical and Biological Activity

  • Derivatives of this compound have been researched for their potential in producing compounds with analgesic, neuroleptic, diuretic, anti-inflammatory, and antimicrobial activities (Salionov, 2015).

Pharmacological Studies

  • In pharmacological studies, certain derivatives of this compound have been explored for inhibiting enzymes like cyclo-oxygenase and 5-lipoxygenase, showing properties like antiphlogistic, analgesic, antipyretic, antiasthmatic, and antiaggregative activities (Laufer et al., 1994).

Organic Synthesis and Chemistry

  • The compound has found applications in organic synthesis, particularly in the construction of various heterocyclic structures and intermediates for more complex chemical syntheses (Ghandi et al., 2012).

Safety and Hazards

The safety data sheet for acetic acid, a related compound, indicates that it is a flammable liquid and vapor that causes severe skin burns and eye damage . It’s important to handle 2-(1-Cyclohexylpiperidin-4-yl)acetic acid with appropriate safety measures.

properties

IUPAC Name

2-(1-cyclohexylpiperidin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2/c15-13(16)10-11-6-8-14(9-7-11)12-4-2-1-3-5-12/h11-12H,1-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBMBKQSOWAEPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCC(CC2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501291326
Record name 1-Cyclohexyl-4-piperidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501291326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1230100-98-7
Record name 1-Cyclohexyl-4-piperidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1230100-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclohexyl-4-piperidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501291326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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